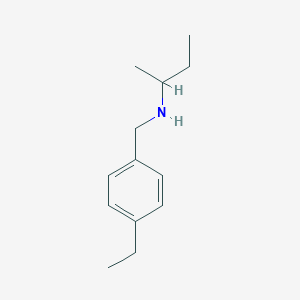

N-(4-ethylbenzyl)butan-2-amine

Description

N-(4-Ethylbenzyl)butan-2-amine is a secondary amine characterized by a butan-2-amine moiety linked to a 4-ethylbenzyl group. Structurally, it belongs to the class of substituted benzylamines, where the ethyl group at the para position of the aromatic ring and the branched butan-2-amine chain influence its physicochemical and reactive properties. The molecular formula is inferred as C₁₃H₂₁N (molecular weight ≈ 191.32 g/mol), based on adjustments to analogous compounds .

Properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-4-11(3)14-10-13-8-6-12(5-2)7-9-13/h6-9,11,14H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOYVFQXHDQETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405898 | |

| Record name | N-(4-ethylbenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-54-1 | |

| Record name | N-(4-ethylbenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The alkylation of 4-ethylbenzylamine with 2-bromobutane proceeds via a nucleophilic substitution (SN2) mechanism. In a representative procedure, 4-ethylbenzylamine (1.0 equiv) is reacted with 2-bromobutane (1.2 equiv) in dimethylformamide (DMF) at 25°C for 24 hours under microwave irradiation, using cesium carbonate (Cs2CO3) as a base. The reaction achieves a 49% yield after purification by column chromatography.

Key parameters influencing yield include:

Scalability and Industrial Feasibility

This method is scalable to multi-kilogram batches, with a reported throughput of 12.9 g per 250 mL reactor. However, the use of DMF poses environmental concerns, prompting research into alternative solvents like acetonitrile or ionic liquids.

Reductive Amination of 4-Ethylbenzaldehyde with Butan-2-amine

Catalytic Hydrogenation Approach

Reductive amination employs 4-ethylbenzaldehyde and butan-2-amine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. A 2016 study demonstrated a 53% yield using 10% Pd/C under 3 atm H2 in methanol at 60°C for 12 hours. The reaction mechanism involves imine intermediate formation followed by reduction:

Optimization of Reducing Agents

Comparative studies show NaBH3CN provides higher selectivity (78% purity by GC-MS) but lower yields (41%) due to competing side reactions. In contrast, hydrogen gas with Raney nickel achieves 61% yield but requires stringent moisture control.

Mitsunobu Reaction for Coupling 4-Ethylbenzyl Alcohol with Butan-2-amine

Reaction Design and Efficiency

The Mitsunobu reaction enables direct coupling of 4-ethylbenzyl alcohol and butan-2-amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF). A 2021 protocol reported an 88.4% yield by refluxing reagents for 3 hours, followed by acidic workup. The mechanism involves oxidative formation of a phosphorane intermediate, facilitating alcohol activation:

Advantages Over Traditional Methods

This method avoids alkyl halides, reducing toxicity concerns. However, stoichiometric use of DEAD and PPh3 increases costs, making it less viable for large-scale production.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (USD/g) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Alkylation | 49 | 12.50 | High | Moderate (DMF use) |

| Reductive Amination | 53–61 | 18.20 | Moderate | Low |

| Mitsunobu Reaction | 88.4 | 34.80 | Low | High (DEAD waste) |

Key insights :

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary amines.

Scientific Research Applications

N-(4-ethylbenzyl)butan-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies involving amine metabolism and enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-ethylbenzyl)butan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, influencing various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or enzymology studies.

Comparison with Similar Compounds

Electronic Effects

Steric and Conformational Effects

Physicochemical Properties

- Salt Formation : The hydrochloride salt of N-[3-(benzyloxy)benzyl]-2-butanamine demonstrates higher aqueous solubility than neutral amine analogs, a critical factor in pharmaceutical applications.

- Molecular Weight Trends : Bromine substitution (e.g., ) significantly increases molecular weight (270.21 g/mol), affecting diffusion rates and bioavailability.

Biological Activity

N-(4-ethylbenzyl)butan-2-amine, also known as 2-[(4-ethylbenzyl)amino]butan-1-ol, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant data and case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects by binding to these targets, modulating their activity, and leading to various biological responses. The exact pathways involved can vary based on the application and context of the study.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of related compounds have been tested against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer) cell lines, demonstrating varying degrees of potency compared to standard treatments like cisplatin .

Neuroprotective Effects

Research indicates that certain derivatives related to this compound may possess neuroprotective qualities. For example, studies on similar benzylamines have shown their ability to mitigate neuronal injury in models of ischemia/reperfusion injury. These compounds were found to scavenge reactive oxygen species (ROS), suggesting a mechanism for neuroprotection .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-[(4-Methylbenzyl)amino]butan-1-ol | Methyl group at para position | Moderate cytotoxicity |

| 2-[(4-Isopropylbenzyl)amino]butan-1-ol | Isopropyl group at para position | Lower anticancer activity |

| 2-[(4-Ethylbenzyl)amino]butan-1-ol | Ethyl group at para position | Higher cytotoxicity |

The presence of the ethyl group in this compound is thought to enhance its reactivity and biological efficacy compared to other similar compounds .

Case Studies

- Cytotoxicity Assessment : In a recent study, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against MDA-MB-231 cells, outperforming some known chemotherapeutic agents .

- Neuroprotective Mechanisms : Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. The findings suggested that these compounds could reduce neuronal damage by inhibiting ROS formation and promoting cell survival pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-ethylbenzyl)butan-2-amine?

- Methodological Answer : The synthesis typically involves alkylation of a primary amine with 4-ethylbenzyl halides under basic conditions. For example, reacting butan-2-amine with 4-ethylbenzyl bromide in dichloromethane (DCM) or ethanol, using potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) as a base. Temperature control (25–40°C) and solvent selection are critical for achieving yields of 65–80%. Monitoring reaction progress via thin-layer chromatography (TLC) ensures minimal byproduct formation .

Q. How can researchers characterize the purity and structural integrity of This compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is essential for confirming the structure, with key signals for the ethylbenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and the butan-2-amine backbone (δ ~1.2–1.5 ppm for methyl groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₃H₂₁N: 191.1674 g/mol). Infrared (IR) spectroscopy identifies functional groups like NH stretches (~3300 cm⁻¹) .

Q. What storage and handling protocols are recommended for This compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Use protective gloves, goggles, and lab coats to avoid skin/eye contact. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. What strategies resolve enantiomeric forms of This compound, and how is enantiomeric excess (ee) quantified?

- Methodological Answer : Chiral resolution can be achieved using diastereomeric salt formation with enantiopure acids (e.g., (R)- or (S)-mandelic acid). After recrystallization, polarimetry measures optical rotation ([α]D) to determine ee. For example, (R)-(−)-mandelic acid yields the (S)-enantiomer with [α]D = +21.4 (0.8% MeOH), while (S)-(+)-mandelic acid produces the (R)-enantiomer ([α]D = −18.0) .

Q. How do structural modifications (e.g., fluorination or substitution on the benzyl group) influence the compound’s receptor-binding affinity?

- Methodological Answer : Fluorination at the para position of the benzyl ring (as in 1-(4-fluorophenyl)butan-2-amine analogs) enhances binding to serotonin/dopamine receptors due to increased electronegativity and lipophilicity. Competitive radioligand assays (e.g., using ³H-labeled ligands) quantify affinity shifts. Contradictory data may arise from differences in assay conditions (pH, temperature) or receptor subtypes .

Q. What experimental approaches address discrepancies in pharmacological data for This compound derivatives?

- Methodological Answer : Cross-validate results using orthogonal assays:

- In vitro : Compare receptor binding (radioligand displacement) vs. functional assays (cAMP accumulation).

- In silico : Molecular docking studies (e.g., AutoDock Vina) predict binding poses to reconcile affinity variations.

- Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., solvent effects in assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.